6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol
Description
Properties
IUPAC Name |
2-(6-bromo-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-3-11-9-12(18)10-14-13-5-8-21-17(4-2,6-7-20)16(13)19-15(11)14/h9-10,19-20H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDANGZXMSYBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C3=C(N2)C(OCC3)(CC)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849630-44-0 | |
| Record name | SDX 308 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849630440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{6-bromo-1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
2.2. Condensation Reactions
-
Hydrazone Formation : Analogous compounds like 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)acetic acid hydrazides are synthesized by refluxing hydrazides with substituted benzaldehydes . A similar approach could form hydrazones if the target compound has a ketone or aldehyde group.
-
Acetalization : While not directly applicable, the synthesis of acetals using acid catalysts (e.g., HCl) in methanol demonstrates the stability of ethyl groups under such conditions.
2.3. Biological Activity
The pyrano[3,4-b]indole scaffold is known for anticancer properties. For example, hydrazide-hydrazone derivatives of etodolac show apoptosis-inducing effects in prostate cancer cells . Though untested for the bromo derivative, its structural similarity suggests potential for analogous biological activity.
Spectroscopic and Analytical Data
While specific data for the bromo compound is unavailable, related compounds provide benchmarks:
Challenges and Limitations
-
Regioselectivity : Bromination at position 6 requires specific directing groups or catalysts.
-
Stability : The ethanol group may undergo oxidation or elimination under acidic/basic conditions.
-
Biological Testing : Absence of direct data necessitates extrapolation from structurally similar compounds .
Scientific Research Applications
Anti-inflammatory Properties
6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol has been shown to effectively inhibit the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor involved in the inflammatory response. This inhibition leads to a reduction in osteoclast formation and activity, which is crucial for managing conditions such as osteoporosis and rheumatoid arthritis .
Cancer Research
The compound exhibits potential in oncology by inhibiting the growth of multiple myeloma cells. Its mechanism involves disrupting signaling pathways that are essential for tumor cell survival and proliferation. This property positions it as a candidate for further research in cancer therapeutics .
Case Study 1: Osteoclast Inhibition
A study demonstrated that this compound significantly reduced osteoclast formation in vitro. The results indicated a marked decrease in the expression of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand), which is vital for osteoclast differentiation. This suggests its potential use in treating bone resorption diseases.
| Study Aspect | Details |
|---|---|
| Objective | To assess the impact on osteoclast formation |
| Methodology | In vitro assays using human osteoclast precursors |
| Results | Significant reduction in RANKL expression and osteoclast activity |
Case Study 2: Anti-cancer Activity
In another study focusing on multiple myeloma cells, treatment with this compound led to apoptosis (programmed cell death) in a dose-dependent manner. The study highlighted its ability to induce cell cycle arrest and activate caspase pathways involved in apoptosis.
| Study Aspect | Details |
|---|---|
| Objective | To evaluate anti-cancer properties |
| Methodology | Cell viability assays and apoptosis detection |
| Results | Induction of apoptosis and cell cycle arrest |
Mechanism of Action
The mechanism of action of 6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol involves the inhibition of NF-κB activity. NF-κB is a transcription factor that plays a key role in regulating the immune response, inflammation, and cell proliferation. By inhibiting NF-κB, this compound reduces the formation and activity of osteoclasts, which are cells responsible for bone resorption. This inhibition also affects the growth of multiple myeloma cells, making it a potential therapeutic agent for treating bone-related diseases and cancers .
Comparison with Similar Compounds
Key Observations :
- Bromine vs.
- Ethanol vs. Ester/Cyanide: The 1-ethanol group may improve solubility relative to ester or nitrile derivatives (e.g., compounds 17 and 22), which are more lipophilic .
Pharmacological and Physicochemical Properties
Anti-Inflammatory Activity
- Prodolic Acid Analogs : Substituents on the indole ring (e.g., ethyl, bromo) prolong serum half-life by inhibiting cytochrome P450-mediated hydroxylation, enhancing anti-inflammatory potency .
- Bromo-Specific Effects : The 6-bromo substituent may further slow metabolism compared to unsubstituted or methoxy derivatives (e.g., compound 38), which show moderate activity .
Spectral and Analytical Data
- Infrared Spectroscopy : Bromine’s presence would correlate with C-Br stretching near 560–650 cm⁻¹, distinct from C-Cl (~550–750 cm⁻¹) or C≡N (~2250 cm⁻¹) in analogs .
- Mass Spectrometry : A molecular ion peak at m/z 347–349 (for C17H19N2OBr) is expected, with fragmentation patterns similar to compound 22 (M⁺ at 321) .
Stability and Compatibility
- Thermal Stability : Bromine’s electron-withdrawing effect may lower thermal stability compared to ethyl or methoxy derivatives (e.g., DATF decomposes at 260°C) .
- Metabolic Interference : Bromine’s size and electronegativity likely hinder oxidative metabolism more effectively than smaller substituents like chlorine, as observed in prodolic acid derivatives .
Biological Activity
6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol (CAS Number: 849630-44-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Formula: CHBrN O
Molecular Weight: 352.3 g/mol
Synonyms: 2-(6-Bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-ethanol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a reaction involving the bromination of a precursor indole compound followed by the introduction of the diethyl and pyran groups. The yield and purity of the synthesized compound are critical for ensuring its biological activity.
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Bromination | 82 |
| 2 | Ethylation | 81.7 |
Anticholinesterase Activity
Recent studies have indicated that compounds similar to 6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole exhibit significant anticholinesterase activity. For instance, related indole derivatives have shown moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values around 60 µM for AChE inhibition . This suggests that 6-Bromo-1,8-diethyl may possess similar properties.
Anti-inflammatory Properties
Compounds with similar structures have also been evaluated for anti-inflammatory activity. For example, certain derivatives demonstrated up to 93.80% inhibition in inflammatory models compared to standard drugs like diclofenac sodium . It is plausible that 6-Bromo-1,8-diethyl could exhibit comparable anti-inflammatory effects.
Study on Cholinesterase Inhibition
A study published in a pharmacological journal detailed the cholinesterase inhibitory effects of various indole derivatives. The study found that specific substitutions on the indole ring significantly affected enzyme selectivity and potency. The findings indicated that compounds with bromine substitutions had enhanced binding affinity within the active site of cholinesterases .
Anti-inflammatory Evaluation
In another investigation focusing on anti-inflammatory properties, researchers evaluated a series of indole-based compounds for their ability to inhibit cyclooxygenase enzymes (COX). Compounds structurally related to 6-Bromo-1,8-diethyl showed promising results with significant reductions in edema in animal models .
Q & A
Q. What are the key synthetic routes for preparing 6-bromo-1,8-diethyl derivatives of tetrahydropyrano[3,4-b]indole-ethanol?
Methodological Answer: The core structure is typically synthesized via silicon-directed oxa-Pictet-Spengler cyclizations using indole precursors and ketones/aldehydes (e.g., acetone) under acidic conditions. For brominated analogs, regioselective bromination at the 6-position is achieved using bromine or NBS in polar aprotic solvents (e.g., DMF) . Post-functionalization of the ethanol group can involve esterification or amidation (e.g., using acetic anhydride or carbodiimide coupling agents) . Key steps include:
Q. How is structural confirmation performed for this compound?
Methodological Answer:
- NMR Analysis : and NMR are critical for verifying substituent positions (e.g., ethyl groups at 1,8-positions, bromine at C6). Key shifts include:
- HRMS : Confirms molecular ion peaks (e.g., m/z 427.0757 [M+H]) with <5 ppm error .
- TLC Validation : R values (e.g., 0.22–0.30 in EtOAc/hexane) ensure purity and reproducibility .
Advanced Research Questions
Q. How to resolve contradictions in reported yields for Cu-catalyzed azide-alkyne cyclizations?
Methodological Answer: Discrepancies in yields (e.g., 46–50% ) arise from:
- Solvent Polarity : PEG-400/DMF mixtures enhance reaction homogeneity but may trap intermediates.
- Catalyst Loading : Excess CuI (>20 mol%) can lead to side reactions (e.g., dimerization).
- Workup Protocols : Residual DMF removal via vacuum distillation at 90°C is critical for accurate yield calculation .
Recommendation : Use NMR (if fluorinated analogs exist) to track byproducts and optimize catalyst ratios.
Q. What strategies mitigate unexpected dimerization during cyclization?
Methodological Answer: Dimerization (e.g., formation of 7 in ) occurs under strong Lewis acid conditions (e.g., BF) due to competing pathways. Mitigation involves:
- Temperature Control : Lowering reaction temperature (<0°C) to favor monomeric products.
- Steric Hindrance : Bulky substituents (e.g., diethyl groups) reduce π-π stacking of intermediates.
- Catalyst Screening : Replace BF with milder acids (e.g., TsOH) to suppress oligomerization .
Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer: For biological targets (e.g., antibacterial activity ):
- Core Modifications : Replace bromine with other halogens (Cl, I) to assess halogen-bonding effects.
- Ethanol Derivitization : Convert to esters or carbamates to modulate lipophilicity (logP) and membrane permeability.
- In Silico Screening : Use DFT calculations to predict binding affinities to bacterial enzymes (e.g., DNA gyrase) .
Q. What analytical methods detect trace impurities in final products?
Methodological Answer:
- HPLC-PDA/MS : Detect <0.1% impurities (e.g., unreacted azide precursors) with C18 columns and acetonitrile/water gradients.
- Elemental Analysis : Verify bromine content (±0.3% deviation) to confirm stoichiometry.
- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
Q. How to address solubility challenges in biological assays?
Methodological Answer:
Q. What computational tools predict regioselectivity in electrophilic substitutions?
Methodological Answer:
- DFT Calculations : Compute Fukui indices to identify nucleophilic sites (e.g., C6 in indole core).
- MD Simulations : Model solvent effects (e.g., DMF vs. THF) on bromination pathways.
- Machine Learning : Train models on existing datasets (e.g., Reaxys) to predict optimal reaction conditions .
Q. How to validate antioxidant or neuroprotective mechanisms in vitro?
Methodological Answer:
- ROS Scavenging Assays : Use DCFH-DA probes in SH-SY5Y cells to quantify oxidative stress reduction.
- Cytoprotection Models : Pretreat neuronal cells with compound prior to HO exposure; measure viability via MTT assay.
- Target Engagement : Perform SPR or ITC to assess binding to Keap1/Nrf2 pathway proteins .
Q. What safety protocols are critical for handling brominated indole derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
